[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
Preparation Methods
The synthesis of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves multiple steps, starting from the preparation of the pyrazolopyridine core. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl and furylmethyl positions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines and fluorophenyl derivatives. Compared to these, [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:
Riociguat: A pyrazolopyridine derivative used as a medication.
Vericiguat: Another pyrazolopyridine with therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C23H22FN5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H22FN5O2/c1-16-13-18(19-14-25-29(22(19)26-16)21-7-3-2-6-20(21)24)23(30)28-10-8-27(9-11-28)15-17-5-4-12-31-17/h2-7,12-14H,8-11,15H2,1H3 |
InChI Key |
BSBGKQKOEPFYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CO5 |
Origin of Product |
United States |
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